(2S)-2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester
Description
This compound (CAS 1298023-90-1) is a chiral pyrrolidine derivative characterized by:
- A (2S) -configured stereocenter.
- An ethylthio carbonyl group at the 2-position.
- A 5-oxo (lactam) moiety.
- A tert-butoxycarbonyl (Boc) protecting group at the 1-position.
It serves as a key intermediate in pharmaceutical synthesis, particularly for protease inhibitors or anticoagulants like Edoxaban . Its tert-butyl ester enhances solubility and stability during synthetic processes, while the ethylthio carbonyl group may modulate reactivity in nucleophilic substitutions or cross-coupling reactions.
Properties
IUPAC Name |
tert-butyl (2S)-2-ethylsulfanylcarbonyl-5-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4S/c1-5-18-10(15)8-6-7-9(14)13(8)11(16)17-12(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQDRVXNPGKIGU-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=O)C1CCC(=O)N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC(=O)[C@@H]1CCC(=O)N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification with Boc₂O
Boc protection is performed in a one-pot reaction using Boc₂O (1.5 equiv) and DMAP (0.1 equiv) in THF at 25°C. The reaction is quenched with citric acid, and the product is extracted into ethyl acetate. This method achieves 80–90% yield.
Transesterification
An alternative employs methyl 5-oxo-pyrrolidine-2-carboxylate, which undergoes transesterification with tert-butanol catalyzed by sulfuric acid. However, this route risks racemization and is less favored for enantiomerically pure products.
Purification and Crystallization
Crude product is purified via solvent-mediated crystallization . A mixture of ethyl acetate and normal heptane (1:3 v/v) at 1–5°C induces crystallization, yielding >99% purity after washing with cold heptane. For large-scale batches, anti-solvent addition rates and cooling profiles are optimized to control particle size distribution.
Industrial-Scale Process Optimization
Pharmaceutical manufacturers prioritize cost-effectiveness and reproducibility. Key parameters include:
Analytical Characterization
Critical quality attributes are verified via:
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amides or different ester derivatives.
Scientific Research Applications
(2S)-2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester involves its interaction with specific molecular targets. The ethylthio group and the pyrrolidine ring play crucial roles in binding to enzymes or receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Biological Activity
(2S)-2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacokinetics, and efficacy against various cell lines.
Chemical Structure and Synthesis
The compound is characterized by the following structure:
The synthesis involves several steps, typically starting from readily available pyrrolidine derivatives. The tert-butyl ester group enhances the lipophilicity and stability of the compound, which is crucial for its biological activity.
Anticancer Properties
Recent studies have evaluated the anticancer properties of various derivatives of this compound. Notably, it has been tested against breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. Here are some key findings:
- Efficacy : The compound demonstrated moderate inhibition of cell growth in the aforementioned cancer cell lines after 24 to 72 hours of treatment. However, it was less potent compared to established treatments like tamoxifen and olaparib .
- Selectivity : Importantly, these compounds did not significantly inhibit the growth of nonmalignant MCF-10A breast cells, suggesting a degree of selectivity that could be beneficial in minimizing side effects during therapy .
Pharmacokinetics
Pharmacokinetic studies highlight several critical attributes:
- Half-life : The compound exhibits a half-life of approximately 0.74 hours, indicating rapid clearance from systemic circulation .
- Tissue Distribution : It shows good distribution in tissues such as the kidney and liver, which is essential for therapeutic efficacy and potential side effects .
Case Studies
Several case studies have been documented regarding the biological activity of related compounds:
- Case Study 1 :
- Case Study 2 :
Data Summary
| Property | Value |
|---|---|
| Half-life | 0.74 hours |
| Tissue Distribution | Kidney, Liver |
| Efficacy (MCF-7 Cell Line) | Moderate inhibition |
| Non-malignant Cell Growth | No significant inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares the target compound with analogous pyrrolidinecarboxylates:
Key Observations:
Substituent Effects: The ethylthio carbonyl group in the target compound introduces sulfur-based reactivity, enabling thiol-ene click chemistry or disulfide bond formation, unlike simpler esters like tert-butyl L-pyroglutamate . Benzyl or aminoethylsulfanylmethyl substituents (e.g., in and ) alter steric bulk and electronic properties, influencing substrate binding in catalytic applications.
Stereochemical Impact :
- All compounds feature defined stereochemistry at C2 (S-configuration), critical for enantioselective synthesis. The (2S,4S) diastereomer in further enhances selectivity in asymmetric reactions.
Protecting Groups :
- The Boc group is universally employed for amine protection, ensuring compatibility with acidic or basic reaction conditions.
Physicochemical Properties
- Solubility : The Boc group enhances organic-phase solubility (e.g., in dichloromethane or THF), while polar substituents like the ethylthio carbonyl group increase aqueous miscibility marginally.
- Stability : The 5-oxo lactam ring in all compounds confers rigidity and resistance to racemization. However, the ethylthio carbonyl group may render the target compound prone to hydrolysis under strongly acidic/basic conditions compared to tert-butyl L-pyroglutamate .
Q & A
Q. What are the key physicochemical properties of (2S)-2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester, and how are they determined experimentally?
The compound is a chiral pyrrolidine derivative with a tert-butyl ester group, a 5-oxo moiety, and an ethylthio-carbonyl substituent. Key properties include molecular weight (calculated from formula C₁₃H₂₁NO₄S), stereochemistry (2S configuration), and solubility in organic solvents like DCM or THF. Characterization involves:
- NMR spectroscopy for structural confirmation (e.g., tert-butyl group at δ ~1.4 ppm in ¹H NMR).
- HPLC or GC for purity assessment (>98% purity criteria, as referenced in related tert-butyl esters) .
- Chiral chromatography to verify enantiomeric excess .
Q. What is the standard synthetic route for this compound, and what intermediates are critical for its stereochemical integrity?
Synthesis typically involves:
- Step 1 : Protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group.
- Step 2 : Introduction of the ethylthio-carbonyl moiety via nucleophilic acyl substitution.
- Step 3 : Oxidation to form the 5-oxo group, ensuring retention of stereochemistry at C2. Key intermediates include Boc-protected pyrrolidine precursors and thiocarbonyl adducts. Reaction conditions (e.g., low temperature for stereocontrol) are critical to avoid racemization .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations) during structural elucidation?
Discrepancies may arise from conformational flexibility or solvent effects. Methodological approaches include:
- Variable-temperature NMR to assess dynamic rotational barriers.
- DFT calculations to model preferred conformers and compare with experimental data.
- X-ray crystallography for definitive stereochemical assignment, as seen in related pyrrolidinecarboxylates .
Q. What strategies optimize the compound’s stability in long-term storage for biological assays?
- Storage : Under inert atmosphere at –20°C to prevent hydrolysis of the ester or thioester groups.
- Stability monitoring : Regular HPLC analysis to detect degradation products (e.g., free carboxylic acid from ester hydrolysis) .
- Lyophilization : For aqueous solubility challenges, lyophilize with stabilizers like trehalose .
Q. How does the ethylthio-carbonyl group influence the compound’s reactivity in medicinal chemistry applications?
The thiocarbonyl group enhances electrophilicity, making it a reactive handle for:
- Bioconjugation : Thiol-disulfide exchange with cysteine residues in target proteins.
- Prodrug activation : Enzymatic cleavage by esterases or thioesterases in vivo. Kinetic studies (e.g., LC-MS tracking of hydrolysis rates) are recommended to quantify reactivity .
Q. What experimental designs are recommended to assess the compound’s role in enzyme inhibition studies (e.g., proteases)?
- Enzyme kinetics : Use Michaelis-Menten assays with varying substrate concentrations.
- Docking simulations : Align the compound’s 3D structure (from X-ray or DFT) with active sites of target enzymes like BACE-1 .
- IC₅₀ determination : Combine fluorogenic substrates and dose-response curves to quantify inhibitory potency .
Methodological Notes
- Stereochemical analysis : Use Mosher’s method or advanced chiral shift reagents to confirm absolute configuration .
- Scale-up challenges : Optimize Boc-deprotection steps (e.g., TFA in DCM) to minimize side reactions during large-scale synthesis .
- Data interpretation : Cross-validate NMR and MS results with computational models to address ambiguities in functional group interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
